ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate
Overview
Description
Ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, also known as FSGB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FSGB belongs to the class of glycine receptor antagonists, which are known to modulate the activity of inhibitory neurotransmitters in the central nervous system.
Mechanism of Action
Ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate acts as a competitive antagonist of glycine receptors, which are found in the central nervous system and are involved in the regulation of inhibitory neurotransmitters. ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate binds to the glycine receptor and prevents the binding of glycine, leading to a decrease in inhibitory neurotransmitter activity. This results in an increase in excitatory neurotransmitter activity, which may contribute to the therapeutic effects of ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate.
Biochemical and Physiological Effects
ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter activity, ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels. ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models.
Advantages and Limitations for Lab Experiments
Ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has several advantages for use in lab experiments. It is easy to synthesize in large quantities with high purity, making it readily available for research. Additionally, ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has a well-characterized mechanism of action, allowing researchers to study its effects on specific pathways. However, there are some limitations to the use of ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate in lab experiments. Its effects on different cell types and tissues may vary, and its pharmacokinetics and pharmacodynamics have not been fully characterized.
Future Directions
There are several future directions for research on ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate. One potential area of focus is the development of more potent and selective glycine receptor antagonists for use in neurological disorders. Additionally, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate, as well as its effects on different cell types and tissues. Finally, research on the potential anti-inflammatory effects of ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate may lead to its use in the treatment of inflammatory disorders.
Scientific Research Applications
Ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and anxiety. In animal models, ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been shown to reduce seizures and improve cognitive function. Additionally, ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate has been found to have anxiolytic effects, reducing anxiety-like behavior in rodents. These findings suggest that ethyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate may have potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
ethyl 4-[[2-(4-fluoro-N-methylsulfonylanilino)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-3-26-18(23)13-4-8-15(9-5-13)20-17(22)12-21(27(2,24)25)16-10-6-14(19)7-11-16/h4-11H,3,12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMGUAVVAZXZOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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